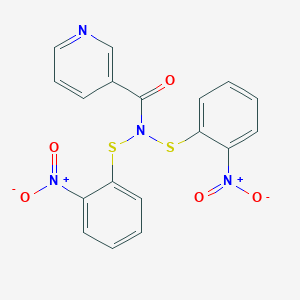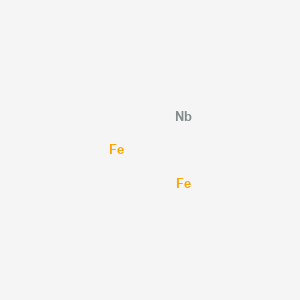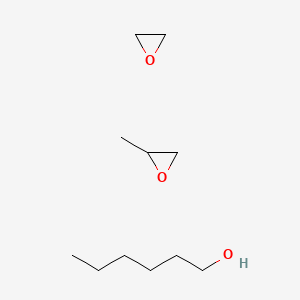![molecular formula C15H28N2O4 B13753452 tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .
化学反应分析
Types of Reactions
tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methylene chloride, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound can be used as a protecting group for amines, facilitating the study of various biochemical pathways and reactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role in drug development and synthesis of pharmaceutical intermediates .
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and as a reagent in various chemical processes .
作用机制
The mechanism of action of tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then participate in various biochemical pathways. The morpholine ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
N-Boc-ethylenediamine: Another carbamate compound with a different structure but similar protective properties.
tert-Butyl N-(benzyloxy)carbamate: A related compound used in organic synthesis.
Uniqueness
tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the specific stereochemistry of the compound make it particularly useful in certain synthetic and research applications.
属性
分子式 |
C15H28N2O4 |
|---|---|
分子量 |
300.39 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c1-6-11(2)12(16-14(19)21-15(3,4)5)13(18)17-7-9-20-10-8-17/h11-12H,6-10H2,1-5H3,(H,16,19)/t11?,12-/m1/s1 |
InChI 键 |
RHHSAARVQNERSS-PIJUOVFKSA-N |
手性 SMILES |
CCC(C)[C@H](C(=O)N1CCOCC1)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC(C)C(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)


![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)







![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)


